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Compound of Interest

Compound Name: 2-Ethynyl-3-methylpyridine

Cat. No.: B1282358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound

2-Ethynyl-3-methylpyridine. Due to the limited availability of public experimental data for this

specific molecule, this document presents predicted spectroscopic values based on the

analysis of structurally related compounds. These predictions aim to offer a reference point for

researchers working with this and similar chemical entities. The guide also outlines

standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analysis of pyridine derivatives.

Core Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Ethynyl-3-
methylpyridine. These values are estimations derived from the known spectral characteristics

of related molecules such as 3-methylpyridine, 2-ethynylpyridine, and other substituted pyridine

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethynyl-3-methylpyridine
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 7.3 - 7.5 d 7.5 - 8.0

H-5 7.1 - 7.3 t 7.5 - 8.0

H-6 8.3 - 8.5 d 4.5 - 5.0

-CH₃ 2.3 - 2.5 s -

≡C-H 3.0 - 3.2 s -

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethynyl-3-methylpyridine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 142 - 144

C-3 135 - 137

C-4 122 - 124

C-5 138 - 140

C-6 149 - 151

-CH₃ 18 - 20

-C≡ 80 - 82

≡C-H 82 - 84

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for 2-Ethynyl-3-methylpyridine
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

≡C-H stretch 3300 - 3250 Strong, sharp

C-H stretch (aromatic) 3100 - 3000 Medium

C≡C stretch 2150 - 2100 Medium, sharp

C=N, C=C stretch (pyridine

ring)
1600 - 1450 Medium to Strong

C-H bend (aromatic) 900 - 650 Medium to Strong

Table 4: Predicted Mass Spectrometry Data for 2-Ethynyl-3-methylpyridine

Ion Predicted m/z Notes

[M]⁺ 117.0578
Molecular Ion (Calculated for

C₈H₇N)

[M-H]⁺ 116 Loss of a hydrogen atom

[M-CH₃]⁺ 102 Loss of a methyl group

[C₆H₄N]⁺ 90
Fragmentation of the pyridine

ring

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

pyridine derivatives. Instrument parameters and sample preparation may require optimization

for specific compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Processing: Fourier transform the free induction decay (FID) with an exponential window

function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference

the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans.

Processing: Fourier transform the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum

to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact by applying pressure with the

built-in clamp.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 16-32 scans.
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Background Correction: Record a background spectrum of the clean, empty ATR crystal

before measuring the sample.

Data Processing: The software automatically performs the background subtraction. Identify

and label the significant absorption peaks.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with

a Gas Chromatograph (GC-MS).

Ionization Energy: Standard 70 eV.

Mass Range: Scan from m/z 40 to 400.

Inlet System: If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution

onto the GC column. A temperature program will be used to elute the compound into the

mass spectrometer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualized Workflow
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 2-Ethynyl-3-methylpyridine

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Data Archiving & Reporting

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and

should be used for reference purposes only. Experimental verification is recommended for

precise characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethynyl-3-methylpyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282358#spectroscopic-data-of-2-ethynyl-3-
methylpyridine-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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